molecular formula C25H31NO5 B11301005 9-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11301005
M. Wt: 425.5 g/mol
InChI Key: WMFXLMDQUNVGID-UHFFFAOYSA-N
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Description

9-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a cyclopenta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves multiple steps, starting with the preparation of the decahydroisoquinoline intermediate. This intermediate is then coupled with a cyclopenta[c]chromenone derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the coupling and cyclization processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

9-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

9-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart is its unique combination of the decahydroisoquinoline and cyclopenta[c]chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H31NO5

Molecular Weight

425.5 g/mol

IUPAC Name

9-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C25H31NO5/c1-15-12-20(22-18-7-5-8-19(18)24(28)31-21(22)13-15)30-16(2)23(27)26-11-10-25(29)9-4-3-6-17(25)14-26/h12-13,16-17,29H,3-11,14H2,1-2H3

InChI Key

WMFXLMDQUNVGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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